molecular formula C9H17NO5 B3180644 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid CAS No. 2250244-27-8

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid

Cat. No.: B3180644
CAS No.: 2250244-27-8
M. Wt: 219.23 g/mol
InChI Key: OWWAJFUNIXPXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid derivatives. This compound interacts with several enzymes and proteins, including serine proteases and kinases. These interactions often involve the formation of hydrogen bonds and ionic interactions, which facilitate the compound’s integration into biochemical pathways. For instance, its interaction with serine proteases can influence the catalytic activity of these enzymes, thereby affecting protein degradation and synthesis processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involving serine/threonine kinases. By influencing these pathways, it can alter gene expression and cellular metabolism. For example, in certain cell types, the compound has been observed to enhance the expression of genes involved in metabolic regulation, thereby impacting cellular energy balance and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, it may inhibit serine proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including cellular stress and apoptosis. These threshold effects highlight the importance of precise dosage control in experimental settings to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and the levels of various metabolites. These interactions can alter the balance of metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its activity, with higher concentrations in certain tissues potentially leading to more pronounced biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s activity, enabling it to interact with specific biomolecules and exert its effects within particular cellular contexts .

Properties

IUPAC Name

2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-7(11)5-14-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWAJFUNIXPXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid
Reactant of Route 6
Reactant of Route 6
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.